Cas no 872856-69-4 (2-{1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-1-(piperidin-1-yl)ethan-1-one)

2-{1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}-1-(piperidin-1-yl)ethan-1-one is a fluorinated pyrazolopyrimidine derivative with potential applications in medicinal chemistry and drug discovery. Its structure features a pyrazolo[3,4-d]pyrimidine core, a 4-fluorophenyl substituent, and a piperidinyl ethanone moiety linked via a sulfanyl bridge. This compound may exhibit enhanced binding affinity and selectivity due to the fluorophenyl group, which can influence pharmacokinetic properties. The thioether linkage and piperidine ring contribute to its stability and potential bioactivity, making it a candidate for further research in kinase inhibition or other therapeutic targets. Its synthetic versatility allows for modifications to optimize efficacy and physicochemical properties.
2-{1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-1-(piperidin-1-yl)ethan-1-one structure
872856-69-4 structure
Product Name:2-{1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-1-(piperidin-1-yl)ethan-1-one
CAS No:872856-69-4
MF:C18H18FN5OS
MW:371.43182516098
CID:5811363
PubChem ID:7199719
Update Time:2025-10-28

2-{1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-1-(piperidin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone
    • 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
    • SR-01000909448-1
    • SR-01000909448
    • 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone
    • 872856-69-4
    • F1874-0468
    • AKOS024615485
    • 2-{1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-1-(piperidin-1-yl)ethan-1-one
    • Inchi: 1S/C18H18FN5OS/c19-13-4-6-14(7-5-13)24-17-15(10-22-24)18(21-12-20-17)26-11-16(25)23-8-2-1-3-9-23/h4-7,10,12H,1-3,8-9,11H2
    • InChI Key: VQBBHNGFQDAPFN-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCCCC1)CSC1=NC=NC2N(C3=CC=C(F)C=C3)N=CC=21

Computed Properties

  • Exact Mass: 371.12160955g/mol
  • Monoisotopic Mass: 371.12160955g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 484
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 89.2Ų

2-{1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-1-(piperidin-1-yl)ethan-1-one Pricemore >>

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Additional information on 2-{1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-1-(piperidin-1-yl)ethan-1-one

Comprehensive Overview of 2-{1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}-1-(piperidin-1-yl)ethan-1-one (CAS No. 872856-69-4)

The compound 2-{1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}-1-(piperidin-1-yl)ethan-1-one (CAS No. 872856-69-4) is a highly specialized molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. With its unique structural features, including a pyrazolo[3,4-d]pyrimidine core and a piperidin-1-yl moiety, this compound is a subject of ongoing research for its potential applications in targeted therapies. Its sulfanyl linker and 4-fluorophenyl group further enhance its pharmacological profile, making it a promising candidate for further investigation.

In recent years, the scientific community has shown growing interest in small-molecule inhibitors and kinase-targeted drugs, which align with the structural characteristics of this compound. Researchers are particularly intrigued by its potential role in modulating specific biochemical pathways, a topic frequently searched in academic and pharmaceutical databases. The incorporation of a fluorophenyl group is also noteworthy, as fluorinated compounds often exhibit improved metabolic stability and bioavailability—a key consideration in modern drug design.

The pyrazolo[3,4-d]pyrimidine scaffold, a central feature of this molecule, is a well-known pharmacophore in medicinal chemistry. It is often associated with kinase inhibition, a hot topic in cancer research and autoimmune disease treatment. Given the rising demand for precision medicine and personalized therapeutics, this compound's potential to interact with specific protein targets makes it a valuable subject for further study. Additionally, its sulfanyl-ethanone linkage introduces versatility in chemical modifications, enabling researchers to explore a wider range of derivatives.

From a synthetic perspective, the preparation of 2-{1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}-1-(piperidin-1-yl)ethan-1-one involves multi-step organic transformations, including heterocyclic condensation and nucleophilic substitution reactions. These processes are critical for achieving high purity and yield, which are essential for preclinical and clinical studies. The compound's CAS No. 872856-69-4 serves as a unique identifier in chemical databases, facilitating easier retrieval and cross-referencing for researchers worldwide.

In the context of drug discovery trends, this compound aligns with the increasing focus on fragment-based drug design and scaffold hopping. These strategies are widely discussed in scientific literature and are frequently searched by professionals seeking innovative approaches to overcome drug resistance and improve therapeutic efficacy. The presence of both hydrogen bond acceptors and lipophilic groups in its structure further enhances its drug-like properties, making it a compelling candidate for lead optimization.

As the pharmaceutical industry continues to explore novel chemical entities, compounds like 2-{1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}-1-(piperidin-1-yl)ethan-1-one are likely to remain at the forefront of research. Its structural complexity and potential biological activity underscore the importance of continued investigation into its mechanisms of action and therapeutic applications. With advancements in computational chemistry and high-throughput screening, the future holds promising opportunities for unlocking the full potential of this intriguing molecule.

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